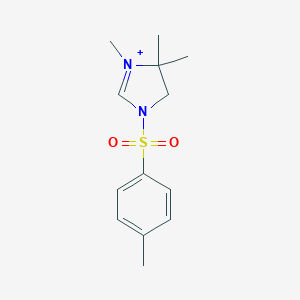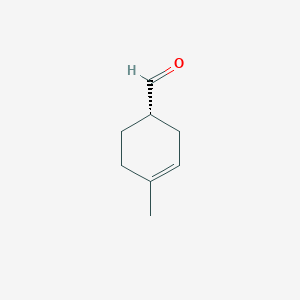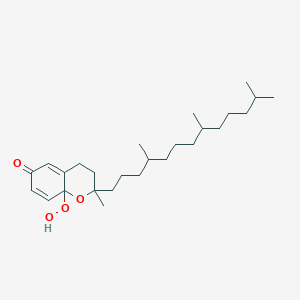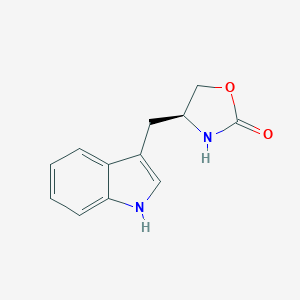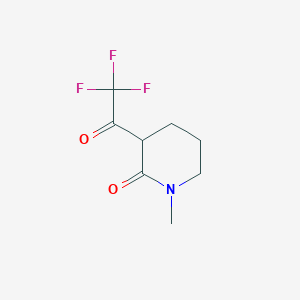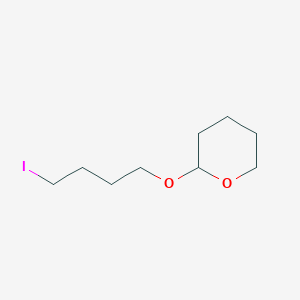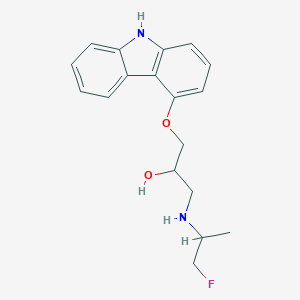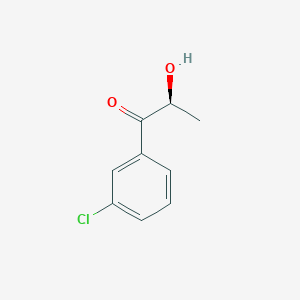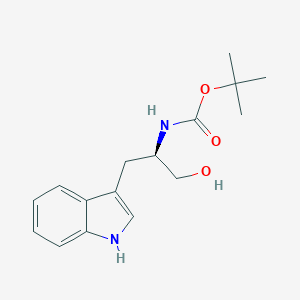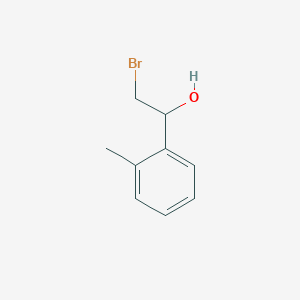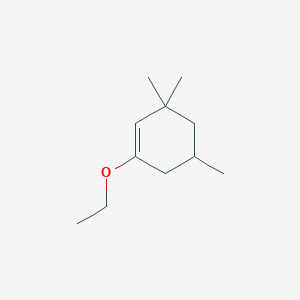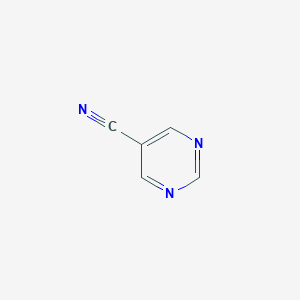
5-Cianopirimidina
Descripción general
Descripción
5-Cyanopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of a cyano group at the 5-position of the pyrimidine ring makes 5-Cyanopyrimidine a valuable intermediate in organic synthesis and pharmaceutical research.
Aplicaciones Científicas De Investigación
5-Cyanopyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleic acid analogs.
Medicine: 5-Cyanopyrimidine derivatives have shown potential as antitumor, antiviral, and antibacterial agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Target of Action
5-Cyanopyrimidine has been found to interact with several targets, primarily p38α MAP kinase and prostate cancer cells . The p38α MAP kinase is a protein that plays a crucial role in cellular responses to stress and inflammation . In the context of prostate cancer cells, 5-Cyanopyrimidine derivatives have shown potent cytotoxicity .
Mode of Action
5-Cyanopyrimidine derivatives interact with their targets through a variety of mechanisms. For instance, they have been found to inhibit the colony formation, migration, and invasion of prostate cancer cells . Furthermore, these derivatives can induce S-phase cell cycle arrest and apoptosis in these cells . In the case of p38α MAP kinase, 5-Cyanopyrimidine derivatives act as potent, selective, and orally active inhibitors .
Biochemical Pathways
It is known that the compound’s interaction with p38α map kinase can influence various cellular processes, including inflammation and stress responses . In prostate cancer cells, the compound’s ability to induce cell cycle arrest and apoptosis suggests an impact on cell proliferation and survival pathways .
Pharmacokinetics
For example, certain cyanopyrimidine hybrids have shown strong GIT absorption, absence of BBB permeability, nil-to-low drug–drug interactions, good oral bioavailability, and optimal physicochemical properties .
Result of Action
The action of 5-Cyanopyrimidine results in significant cellular effects. In prostate cancer cells, the compound has been found to inhibit colony formation, migration, and invasion, and to induce S-phase cell cycle arrest and apoptosis . These effects suggest a potential utility of 5-Cyanopyrimidine derivatives in cancer treatment.
Action Environment
The action of 5-Cyanopyrimidine can be influenced by various environmental factors. For instance, the synthesis of spiro-5-cyanopyrimidines has been achieved using an environmentally benign method involving multi-component condensation in an aqueous medium . This suggests that the compound’s synthesis, and potentially its action, can be influenced by the solvent environment.
Análisis Bioquímico
Biochemical Properties
5-Cyanopyrimidine has been found to interact with various enzymes and proteins. For instance, molecular docking studies have shown that synthesized 5-Cyanopyrimidine derivatives can bind efficiently with Alanine racemase and Dihydrofolate reductase . These interactions could potentially influence biochemical reactions, making 5-Cyanopyrimidine a promising compound for antitubercular activity .
Cellular Effects
5-Cyanopyrimidine and its derivatives have demonstrated significant effects on various types of cells. For instance, certain 5-Cyanopyrimidine derivatives have shown potent cytotoxicity against PC-3 cells, a prostate cancer cell line . These compounds have been found to inhibit colony formation, migration, and invasion of these cells . Furthermore, they can induce S-phase cell cycle arrest and apoptosis in PC-3 cells .
Molecular Mechanism
The molecular mechanism of 5-Cyanopyrimidine involves its interactions with various biomolecules. As mentioned earlier, it can bind efficiently with Alanine racemase and Dihydrofolate reductase . These binding interactions could potentially lead to enzyme inhibition or activation, and changes in gene expression, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
While specific temporal effects of 5-Cyanopyrimidine in laboratory settings are not extensively documented, studies have shown that certain 5-Cyanopyrimidine derivatives can exhibit significant effects over time. For instance, compound 5d, a 5-Cyanopyrimidine derivative, has been found to seize cell growth at the sub-G1 and G2/M phases, as well as increase the proportion of early and late apoptotic rates in MCF-7 cells .
Dosage Effects in Animal Models
It is common practice in pharmacological studies to observe varying effects with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
5-Cyanopyrimidine is likely involved in the pyrimidine biosynthesis pathway, a conserved metabolic pathway in all living organisms . This pathway is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Cyanopyrimidine can be synthesized through various methods. One common approach involves the multi-component condensation of cyclic ketones, malononitrile, and urea or thiourea using potassium carbonate as a catalyst in an aqueous medium . Another method utilizes the three-component condensation of cyclic ketones, nitrile derivatives, and thiourea or urea in ethanol at 60°C under ultrasonic irradiation . These methods are known for their high yields, short reaction times, and environmentally benign conditions.
Industrial Production Methods: Industrial production of 5-Cyanopyrimidine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvent, catalyst, and temperature are critical factors in scaling up the production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyanopyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The cyano group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have applications in pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
- 2-Cyanopyrimidine
- 4-Cyanopyrimidine
- 6-Cyanopyrimidine
Comparison: 5-Cyanopyrimidine is unique due to the position of the cyano group, which influences its reactivity and biological activity. Compared to other cyanopyrimidines, 5-Cyanopyrimidine often exhibits different pharmacological properties and synthetic utility. Its derivatives have shown promising results in various biological assays, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-1-5-2-7-4-8-3-5/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIAPHVAGFEFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436587 | |
| Record name | 5-Cyanopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40805-79-6 | |
| Record name | 5-Cyanopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are common starting materials for synthesizing 5-cyanopyrimidines?
A1: Several synthetic routes have been explored, including:
- Acylketene S,S-acetals and Acylketene S,N-acetals: These react with amidines, guanidine, or S-alkylisothioureas to yield 5-cyanopyrimidines [].
- Malononitrile: This versatile reagent reacts with N-cyanoimidates, ethyl cyanoacetate, or amidines in the presence of bases to form 5-cyanopyrimidines [, , ].
- 2-Cyanocinnamonitriles: These can be reacted with arylamidines to yield 2,4,6-trisubstituted 5-cyanopyrimidines [].
- 5-Aminopyrimidine derivatives: These can undergo an extended Sandmeyer reaction to yield 5-cyanopyrimidines [].
Q2: What is the molecular formula and weight of 5-cyanopyrimidine?
A2: The molecular formula of 5-cyanopyrimidine is C5H3N3, and its molecular weight is 105.10 g/mol.
Q3: How can spectroscopic data help characterize 5-cyanopyrimidines?
A3: IR, 1H NMR, 13C NMR, and mass spectrometry are valuable tools for structural elucidation. For instance, 1H NMR and 13C NMR can confirm the presence and position of substituents on the pyrimidine ring [].
Q4: What are some notable biological activities reported for 5-cyanopyrimidine derivatives?
A4: 5-Cyanopyrimidine derivatives have shown promise as:
- p38α MAP kinase inhibitors: Displaying low nanomolar enzymatic and cellular activity, they offer potential for treating inflammatory diseases [].
- Adenosine A2a receptor agonists: Demonstrating safe potential for lowering intraocular pressure and treating glaucoma [].
- Antimicrobial agents: Exhibiting effectiveness against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa [, ].
- Anticancer agents: Inducing apoptosis in HepG-2 cells via the MDM2-p53 signaling pathway [].
Q5: How does the structure of a 5-cyanopyrimidine derivative affect its p38α MAP kinase inhibitory activity?
A5: Structure-activity relationship (SAR) studies have revealed that:* Replacing the N-methoxybenzamide moiety with N-(isoxazol-3-yl)benzamide improves metabolic stability []. * The cyano nitrogen of the 5-cyanopyrimidine core forms a direct hydrogen bond with the backbone NH of Met109 in p38α, as confirmed by X-ray crystallography [].
Q6: How do ginsenoside-5-cyanopyrimidine conjugates exert their anticancer effects?
A6: These derivatives activate the p53 signaling pathway by downregulating MDM2 protein expression. This leads to an increased Bax/Bcl-2 ratio, caspase-3 activation, and ultimately, apoptosis in HepG-2 cells [].
Q7: What challenges are associated with developing 5-cyanopyrimidine derivatives into drugs?
A7: Challenges include:
- Solubility: Some 5-cyanopyrimidines exhibit low water solubility, necessitating strategies like incorporating hydrophilic groups to improve bioavailability [].
- Metabolic stability: Modifications to the core structure, such as replacing labile groups, can enhance metabolic stability and improve in vivo efficacy [].
Q8: How can computational chemistry aid in the development of 5-cyanopyrimidine-based drugs?
A8: Molecular docking studies can predict binding modes and affinities of 5-cyanopyrimidine derivatives to their targets, guiding the design of more potent and selective inhibitors [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


